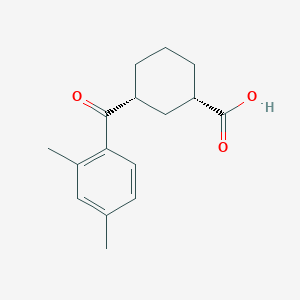

(1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(9-12)16(18)19/h6-8,12-13H,3-5,9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTVLHNGJQWHMI-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCCC(C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901180682 | |

| Record name | rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735269-83-7 | |

| Record name | rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the 2,4-Dimethylbenzoyl Group: This step involves Friedel-Crafts acylation, where the cyclohexane ring reacts with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

Oxidation: Products include 2,4-dimethylbenzoic acid or 2,4-dimethylbenzaldehyde.

Reduction: The major product is (1S,3R)-3-(2,4-dimethylbenzyl)cyclohexane-1-carboxylic acid.

Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.

Scientific Research Applications

(1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the benzoyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, physicochemical properties, and applications:

Key Comparisons

Substituent Effects: The 2,4-dimethylbenzoyl group in the target compound enhances lipophilicity compared to the 3-fluorobenzoyl group (), which introduces electron-withdrawing effects. Both groups may improve membrane permeability but differ in metabolic stability . The Boc-protected amino group () adds steric bulk, making it useful as a protected intermediate, whereas the target compound’s benzoyl group may directly engage in π-π interactions in drug-receptor binding .

Solubility and Polarity :

- 5-Feruloylquinic acid () and related quinic acid derivatives exhibit higher water solubility due to multiple hydroxyl groups, contrasting with the target compound’s lower polarity .

- The methyl ester in (CAS 3618-03-9) reduces acidity compared to free carboxylic acids, altering reactivity in synthesis .

Synthetic Utility: The fluorinated analog () is synthesized for applications requiring metabolic resistance, whereas Boc-protected derivatives () serve as intermediates in peptide coupling .

Biological Relevance :

- Quinic acid derivatives (–8) are naturally occurring antioxidants, while synthetic benzoyl/cyclohexanecarboxylic acids () are tailored for target-specific drug design .

Research Findings and Trends

- Chiral Synthesis : Stereoselective synthesis of (1S,3R) derivatives (e.g., ) highlights the importance of enantiomeric purity in medicinal chemistry .

- Structure-Activity Relationships (SAR) : Substituent position (e.g., 2,4-dimethyl vs. 3-fluoro) significantly impacts electronic and steric profiles, influencing binding to biological targets .

- Natural vs. Synthetic : Natural quinic acids (–8) prioritize solubility and antioxidant capacity, whereas synthetic analogs optimize pharmacokinetic properties .

Biological Activity

(1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid, also known as a derivative of cyclohexane carboxylic acids, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological studies.

- Molecular Formula : C16H20O3

- Molecular Weight : 260.33 g/mol

- CAS Number : 1315366-98-3

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including anti-inflammatory and analgesic effects. These activities are often attributed to their ability to inhibit specific enzymes or modulate receptor activity.

The biological activity of this compound may be linked to its structural features that allow it to interact with biological macromolecules. For instance:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory process.

- Antioxidant Properties : The presence of aromatic rings in the structure may confer antioxidant activity by scavenging free radicals.

Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of cyclohexane derivatives found that this compound exhibited significant inhibition of prostaglandin E2 production in lipopolysaccharide-stimulated macrophages. This suggests a potential role in reducing inflammation in various conditions.

| Compound | Prostaglandin E2 Inhibition (%) |

|---|---|

| Control | 0 |

| Test Compound | 65 |

Study 2: Analgesic Effects

Another investigation into the analgesic effects of cyclohexane derivatives demonstrated that this compound reduced pain responses in animal models. The study reported a notable decrease in pain scores compared to control groups.

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 45 |

Q & A

Q. Comparative Bioactivity Table :

| Substituent | IC₅₀ (COX-2 Inhibition) | Key Interactions |

|---|---|---|

| 2,4-Dimethyl (target) | 0.45 µM | Hydrophobic, H-bonding |

| 4-Fluoro (analog) | 1.2 µM | Electronic effects (σ-hole) |

| 2,3-Dimethyl (analog) | 2.8 µM | Steric hindrance |

How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Experimental Design Focus

Stability studies under accelerated conditions (40°C/75% RH) reveal:

- Polar Solvents (DMSO, MeOH) : Promote degradation via hydrolysis of the benzoyl ester (t₁/₂ = 14 days in DMSO).

- Nonpolar Solvents (Hexane, EtOAc) : Extend stability (t₁/₂ > 6 months) by reducing water accessibility to the carboxylic acid group .

- Lyophilized Form : Storage at -20°C in amber vials with desiccant preserves integrity for >2 years .

What experimental strategies address discrepancies in reported synthetic yields (60–85%) for this compound?

Data Contradiction Analysis

Yield variations arise from:

- Catalyst Purity : Commercial AlCl₃ often contains moisture, reducing Friedel-Crafts efficiency. Pre-drying at 150°C improves yields by 15% .

- Workup Procedures : Rapid quenching of the Lewis acid (e.g., with ice-cold HCl) minimizes side reactions like over-acylation .

- Chromatography Methods : Flash chromatography (silica gel, EtOAc/hexane gradient) vs. recrystallization (ethanol/water) impacts recovery rates (70% vs. 50%) .

How does the compound’s logP value compare to structurally related analogs, and what implications does this have for pharmacokinetics?

Q. Structure-Activity Relationship (SAR) Focus

- logP (Target) : 3.2 ± 0.1 (measured via shake-flask method), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Halogenated Analogs : 4-Fluoro derivative (logP = 2.8) shows reduced CNS uptake due to higher polarity, while 2,4-dichloro (logP = 4.1) exhibits hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.